L-Serine 7-amido-4-methylcoumarin hydrochloride L-Serine 7-amido-4-methylcoumarin hydrochloride
Brand Name: Vulcanchem
CAS No.: 115918-60-0
VCID: VC0555314
InChI: InChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H/t10-;/m0./s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl
Molecular Formula: C13H14N2O4*HCl*1,25H2O
Molecular Weight: 298,72 g/mole

L-Serine 7-amido-4-methylcoumarin hydrochloride

CAS No.: 115918-60-0

Cat. No.: VC0555314

Molecular Formula: C13H14N2O4*HCl*1,25H2O

Molecular Weight: 298,72 g/mole

* For research use only. Not for human or veterinary use.

L-Serine 7-amido-4-methylcoumarin hydrochloride - 115918-60-0

Specification

CAS No. 115918-60-0
Molecular Formula C13H14N2O4*HCl*1,25H2O
Molecular Weight 298,72 g/mole
IUPAC Name (2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride
Standard InChI InChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H/t10-;/m0./s1
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl

Introduction

Chemical Structure and Properties

L-Serine 7-amido-4-methylcoumarin hydrochloride, identified by CAS number 115918-60-0, is a crystalline solid with well-characterized physicochemical properties. The compound is formally known by its IUPAC name (2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride . It consists of an L-serine residue conjugated to a 7-amido-4-methylcoumarin moiety, with the addition of a hydrochloride group.

Physical Properties

The physical and chemical properties of L-Serine 7-amido-4-methylcoumarin hydrochloride are summarized in the following table:

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₄ · HCl
Molecular Weight298.72 g/mol
Melting Point282-284°C
Boiling Point593.1°C at 760 mmHg
Flash Point312.5°C
Exact Mass298.07200
Physical StateSolid
PSA105.56000
LogP1.93480
Vapor Pressure6.53E-15 mmHg at 25°C

The compound exhibits moderate lipophilicity with a LogP value of 1.93480, indicating its potential to cross cell membranes while maintaining some water solubility . Its relatively high boiling and melting points suggest significant molecular stability and strong intermolecular forces within its crystal structure .

Chemical Structure

The molecular structure features several key functional groups that contribute to its biochemical activity:

  • An L-serine residue with its characteristic amino and hydroxyl groups

  • An amide linkage connecting the L-serine to the coumarin moiety

  • A 4-methylcoumarin component that provides fluorogenic properties

  • A hydrochloride salt formation that enhances stability and solubility in aqueous solutions

This specific structural arrangement enables the compound to function effectively as a substrate for various enzymatic reactions, particularly those involving proteases and peptidases .

Biological and Research Applications

L-Serine 7-amido-4-methylcoumarin hydrochloride serves multiple important functions in biochemical research and analytical applications. Its primary applications stem from its fluorogenic properties, making it an invaluable tool in enzyme analysis.

Enzyme Detection and Quantification

The compound functions as a fluorogenic substrate that enables the detection and quantification of specific enzymes. Upon enzymatic cleavage, it releases the 7-amino-4-methylcoumarin (AMC) moiety, which produces a detectable fluorescent signal . This property makes it particularly valuable for:

  • Measuring protease activity in biological samples

  • High-throughput screening of enzyme inhibitors

  • Monitoring enzymatic reactions in real-time

  • Determining enzyme kinetics and reaction mechanisms

Chromogenic and Bioluminescent Applications

Beyond its fluorogenic properties, L-Serine 7-amido-4-methylcoumarin hydrochloride also serves as:

  • A chromogenic substrate for detecting and quantifying ligands such as antibodies, antigens, or DNA probes

  • A bioluminescent substrate applicable in cell culture media analysis and food testing methodologies

  • A research reagent for specialized biochemical assays requiring high sensitivity

These diverse applications highlight the compound's versatility in research settings, particularly in contexts requiring precise detection and quantification of biological molecules and activities.

Detection Methods and Analysis

The detection of L-Serine 7-amido-4-methylcoumarin hydrochloride and its reaction products can be achieved through multiple analytical methods, primarily based on its optical properties.

Fluorescence Detection

When enzymatically processed, L-Serine 7-amido-4-methylcoumarin hydrochloride releases 7-amino-4-methylcoumarin (AMC), which can be detected through fluorescence spectroscopy using:

  • Excitation wavelength: 365 nm

  • Emission wavelength: 440 nm

This fluorescence-based detection offers exceptional sensitivity, allowing researchers to detect extremely low concentrations of enzymatic activity. Solutions containing as little as 10⁻³ units of activity can be routinely assayed using fluorescence detection methods .

Absorbance Measurement

In addition to fluorescence detection, the compound and its reaction products can be analyzed through absorbance spectrophotometry at 355 nm . While generally less sensitive than fluorescence methods, absorbance measurements provide complementary data that can be valuable for confirming results or working with samples where fluorescence might be compromised by quenching effects.

Analytical Considerations

When working with this compound for analytical purposes, several key considerations should be noted:

  • The compound should be protected from light during storage and handling to prevent photodegradation

  • Temperature control during analysis may be critical for consistent results

  • Proper calibration using known standards is essential for quantitative applications

  • Background fluorescence from biological samples may require appropriate controls

The dual detection capability (fluorescence and absorbance) provides researchers with flexibility in designing experimental protocols suited to their specific analytical requirements.

Detection MethodKm (μM)Vmax (μmol/min/mg)
Fluorescence85 ± 202.9 ± 0.4
Absorbance129 ± 213.1 ± 0.3

These measurements indicated that the Vmax for serine-AMC-carbamate is approximately 1.9 times faster than that of tryptophan, the natural substrate for tryptophanase . This enhanced reaction rate suggests potential advantages for using these fluorogenic substrates in enzyme kinetic studies and assays.

Comparative Analysis

The discrepancy in Km values between fluorescence and absorbance detection methods (85 μM vs. 129 μM) suggests that the detection methodology can influence the apparent kinetic parameters, possibly due to differences in sensitivity or interference effects . This observation underscores the importance of consistent methodology when conducting comparative kinetic studies.

Substrate Efficiency

The relationship between Km and Vmax values provides insight into the catalytic efficiency of enzymes when using L-Serine 7-amido-4-methylcoumarin-based substrates. The relatively low Km values indicate good affinity between the substrate and enzyme, while the high Vmax values suggest efficient catalytic conversion, making these compounds valuable tools for enzyme activity studies .

Chemical Synonyms and Identifiers

L-Serine 7-amido-4-methylcoumarin hydrochloride is known by several synonyms and identifiers in scientific literature and commercial catalogs, which can be useful for locating and referencing this compound.

Common Synonyms

The compound is frequently referenced by the following synonyms:

  • H-Ser-AMC · HCl

  • L-Serine-7-amido-4-methylcoumarin hydrochloride hydrate

  • L-serine-7-amido-4-methylcoumarin HCl hydrate

  • H-SER-AMC HCL

Chemical Identifiers

For database searches and regulatory documentation, the following identifiers are applicable:

Identifier TypeValue
CAS Number115918-60-0
InChIInChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H/t10-;/m0./s1
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl
MDL NumberMFCD00079565

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